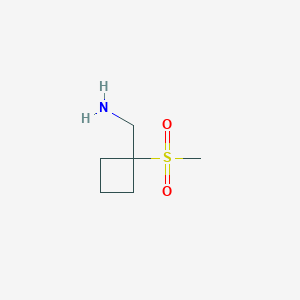

1-(1-Methanesulfonylcyclobutyl)methanamine

Description

1-(1-Methanesulfonylcyclobutyl)methanamine is a cyclobutane-based compound featuring a methanesulfonyl (CH₃SO₂) group attached to the cyclobutyl ring and a methanamine (-CH₂NH₂) substituent. This structure confers unique physicochemical properties, including enhanced rigidity from the cyclobutane ring and electronic effects from the sulfonyl group, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(1-methylsulfonylcyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXENEQXPIJMSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonylcyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with methanesulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclobutylmethanamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylcyclobutyl)methanamine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclobutylmethanamine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Cyclobutylmethanamine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-(1-Methanesulfonylcyclobutyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonylcyclobutyl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amine group can form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis highlights structural, functional, and biological distinctions between 1-(1-Methanesulfonylcyclobutyl)methanamine and key analogs:

Structural and Functional Comparisons

Table 1: Structural Features and Substituent Effects

| Compound Name | Core Structure | Key Substituents | Unique Properties |

|---|---|---|---|

| This compound | Cyclobutylmethanamine | Methanesulfonyl (CH₃SO₂) | High electron-withdrawing effects; enhanced receptor binding potential |

| 1-[1-(2-Fluoroethyl)cyclobutyl]methanamine HCl | Cyclobutylmethanamine | 2-Fluoroethyl | Increased lipophilicity; improved CNS penetration |

| (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine | Cyclobutylmethanamine | 3,5-Dimethylphenyl | Aromatic interactions; potential analgesic activity |

| [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine | Cyclopropylmethanamine | Methanesulfonyl + phenyl | Smaller ring strain; altered metabolic stability |

| 1-[3-(Methylsulfonyl)phenyl]cyclopentanamine | Cyclopentylmethanamine | Methylsulfonylphenyl | Greater ring flexibility; varied enzyme inhibition |

Key Observations :

- Ring Size : Cyclobutane (4-membered) introduces moderate ring strain compared to cyclopropane (3-membered, higher strain) and cyclopentane (5-membered, lower strain). This affects conformational flexibility and binding to rigid biological targets .

Research Findings :

- Methanesulfonyl vs. Halogen Substitutents : Fluorine or chlorine substituents (e.g., in ) increase lipophilicity and bioavailability but lack the hydrogen-bonding capacity of sulfonyl groups, which may improve target specificity .

- Ring-Substituent Synergy : Cyclobutylmethanamine derivatives with electron-withdrawing groups (e.g., sulfonyl) show enhanced stability in metabolic pathways compared to cyclopropyl analogs, as seen in pharmacokinetic studies of related compounds .

Physicochemical Properties

Table 3: Molecular Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|

| This compound | C₆H₁₃NO₂S | 175.24 | 0.5–1.2 |

| 1-[1-(2-Fluoroethyl)cyclobutyl]methanamine HCl | C₇H₁₃FClN | 189.64 | 1.8–2.5 |

| [4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine | C₁₁H₁₅NO₂S | 225.07 | 1.0–1.5 |

| (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine | C₁₃H₁₉N | 189.30 | 2.5–3.0 |

Key Trends :

- Polarity : Methanesulfonyl derivatives exhibit lower logP values than halogenated or alkylated analogs, suggesting better aqueous solubility .

Biological Activity

1-(1-Methanesulfonylcyclobutyl)methanamine, identified by its CAS number 1249658-93-2, is a compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a unique cyclobutyl structure with a methanesulfonyl group, which contributes to its chemical reactivity and biological activity. The molecular weight is approximately 199.21 g/mol, and it is classified as a sulfonamide derivative.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Anti-inflammatory | Potential reduction in inflammation |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in cell proliferation and apoptosis.

- Target Sites : The compound may target specific enzymes or receptors within microbial cells or cancerous tissues.

- Pharmacokinetics : Understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), is crucial for determining the bioavailability and therapeutic potential of this compound.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Escherichia coli.

- Method : In vitro assays were conducted to determine minimum inhibitory concentrations (MIC).

- Results : The compound exhibited significant antibacterial activity with an MIC of 32 µg/mL.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 15 µM.

Table 2: Summary of Case Study Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Study | In vitro MIC testing | MIC = 32 µg/mL against E. coli |

| Anticancer Assessment | MTT assay on MCF-7 | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.